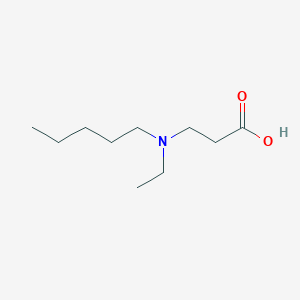

N-Ethyl-N-pentyl-beta-alanine

Description

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

3-[ethyl(pentyl)amino]propanoic acid |

InChI |

InChI=1S/C10H21NO2/c1-3-5-6-8-11(4-2)9-7-10(12)13/h3-9H2,1-2H3,(H,12,13) |

InChI Key |

JVSVAMUJKXOMIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CC)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-pentyl-beta-alanine can be achieved through several methods. One common approach involves the alkylation of beta-alanine with ethyl and pentyl halides in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of dendrimeric intermediates. These intermediates can be synthesized using a pentaerythritol core, which allows for the attachment of branched arms. The resulting dendrimers can then be used to obtain N-alkyl-beta-amino acids and their esters in a one-pot reaction .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-pentyl-beta-alanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or pentyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted beta-alanine derivatives, which can have different functional groups attached to the nitrogen atom.

Scientific Research Applications

N-Ethyl-N-pentyl-beta-alanine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of peptides and other biologically active compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products, including polymers and resins.

Mechanism of Action

The mechanism by which N-Ethyl-N-pentyl-beta-alanine exerts its effects involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes involved in the biosynthesis of coenzyme A, leading to the formation of ethyldethiacoenzyme A. This compound can then interfere with cellular processes by inhibiting the activity of key enzymes .

Comparison with Similar Compounds

Structural Analogues

N-Methyl-N-phenyl-beta-alanine ethyl ester (CAS 2003-76-1)

- Structure : Features a methyl group and a phenyl group on the nitrogen, with an ethyl ester moiety.

- Properties: Orange-colored liquid (likely due to aromatic conjugation), molecular formula C₁₂H₁₇NO₂ .

- Key Differences : The phenyl group introduces aromaticity and π-π interactions, absent in N-Ethyl-N-pentyl-beta-alanine. The ethyl ester also enhances hydrophobicity compared to free carboxylic acid derivatives.

N-[2-(Methoxycarbonyl)ethyl]-N-phenyl-β-alanine methyl ester (CAS 53733-94-1)

- Structure : Contains a methoxycarbonyl ethyl group and a phenyl group on the nitrogen, with a methyl ester.

- Properties : Molecular formula C₁₅H₂₀N₂O₄; polar due to ester and carbonyl groups .

Beta-alanine, N-methyl-N-[4-[(5-nitro-2-thiazolyl)azo]phenyl]-, 2-phenoxyethyl ester (CAS 113969-07-6)

- Structure: Incorporates a nitro-thiazolyl azo group and phenoxyethyl ester.

- Properties : Likely a colored compound (azo group), molecular formula C₂₁H₂₀N₆O₅S .

- Key Differences : The azo and thiazolyl groups confer chromophoric and chelating properties, which are absent in the alkyl-substituted target compound.

Physicochemical Properties

*Inferred properties due to lack of direct evidence.

Functional and Application Differences

- This compound : Hypothesized applications could include surfactants or lipid-soluble prodrugs due to its long alkyl chains.

- N-Methyl-N-phenyl-beta-alanine ethyl ester : Likely used in organic synthesis or as a chromophore precursor .

- Nitro-thiazolyl azo derivatives : Applications in dyes or analytical reagents due to azo-based light absorption .

Biological Activity

N-Ethyl-N-pentyl-beta-alanine is a derivative of beta-alanine, a naturally occurring amino acid that plays a significant role in various biological processes, particularly in muscle metabolism and neurotransmission. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl and a pentyl group attached to the nitrogen atom of beta-alanine. This modification can influence its solubility, absorption, and interaction with biological systems. The structural formula can be represented as follows:

Metabolic Pathways

Beta-alanine is primarily involved in the synthesis of carnosine and anserine, dipeptides that are abundant in muscle tissues. These compounds are known for their buffering capacity, which helps maintain pH levels during high-intensity exercise. The metabolism of this compound likely follows similar pathways as beta-alanine, potentially affecting carnosine synthesis.

Key Reactions:

- Synthesis of Carnosine:

- Degradation:

This compound may undergo transamination or deamination reactions, contributing to various metabolic products.

1. Effects on Muscle Performance

Research indicates that beta-alanine supplementation enhances muscle carnosine levels, which can improve exercise performance by increasing the muscle's buffering capacity against acidosis during intense physical activity. A study involving athletes demonstrated that supplementation with beta-alanine resulted in significant improvements in exercise capacity and reductions in fatigue .

2. Neurotransmission

Beta-alanine has been shown to interact with GABA receptors, potentially acting as a neuromodulator. This interaction may influence neuronal excitability and synaptic transmission, suggesting that this compound could have implications in neurological health and disorders .

Case Studies and Clinical Trials

Recent studies have explored the effects of beta-alanine supplementation on various populations:

- Athletic Performance: A double-blind placebo-controlled trial involving 15 male athletes showed that supplementation with 4.8 g/day of beta-alanine for four weeks significantly increased muscle carnosine content compared to placebo .

- Health Parameters: Another study assessed the impact of a sustained-release formulation of beta-alanine on laboratory parameters in recreational athletes. Results indicated increases in triglycerides and LDL-cholesterol but no significant adverse effects were reported .

Potential Therapeutic Applications

Given its role in muscle metabolism and neurotransmission, this compound could have potential applications in:

- Athletic Training: Enhancing performance through improved muscle buffering capacity.

- Neurological Disorders: Modulating neurotransmitter systems to potentially benefit conditions like epilepsy or anxiety disorders.

Research Findings Summary Table

Q & A

Basic: What are the key considerations for synthesizing and characterizing N-ethyl-N-pentyl-beta-alanine in a research setting?

Methodological Answer:

Synthesis requires careful selection of alkylation agents (e.g., ethyl and pentyl halides) and reaction conditions (e.g., solvent polarity, temperature) to minimize side products like over-alkylation. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm regioselectivity and purity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for purity assessment. For novel compounds, elemental analysis and X-ray crystallography may be required to confirm structure . If using known intermediates, cite prior literature to validate identity, but ensure new derivatives are fully characterized with raw spectral data provided in supplementary materials .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix interference. Validate methods using spike-and-recovery experiments in relevant biological fluids (e.g., plasma, tissue homogenates) with deuterated internal standards to account for ionization variability. Include calibration curves with R² >0.99 and limit of detection (LOD) values below expected physiological concentrations .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) observed for this compound derivatives?

Methodological Answer:

Contradictions may arise from isomerism, solvent artifacts, or ion suppression in MS. First, re-examine sample preparation: ensure solvents are deuterated for NMR and free of additives for MS. For unresolved discrepancies, employ orthogonal techniques:

- Dynamic NMR to detect conformational exchange broadening.

- Infrared (IR) spectroscopy to identify functional groups not visible in NMR.

- High-resolution MS (HRMS) to distinguish isobaric species.

Publish raw data and analysis workflows in supplementary materials to enable peer validation .

Advanced: What experimental design strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Standardize reagents : Use freshly distilled alkylating agents to prevent degradation.

- Control reaction kinetics : Employ in-situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and terminate at optimal conversion.

- Statistical optimization : Apply Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield and purity . Document all conditions in detail, including humidity and equipment calibration logs, to enhance reproducibility .

Advanced: How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental results for this compound’s physicochemical properties?

Methodological Answer:

Discrepancies often stem from solvent effects or incomplete basis sets in simulations.

- Refine computational models : Include implicit solvent models (e.g., COSMO) and validate against experimental data (e.g., logP, pKa).

- Experimental validation : Measure partition coefficients (octanol-water) and compare with predicted values.

- Peer collaboration : Cross-validate findings with independent labs using identical computational protocols . Publish negative results to inform future studies .

Basic: What are the best practices for documenting synthetic procedures to ensure reproducibility?

Methodological Answer:

- Detailed protocols : Specify exact molar ratios, reaction times, and purification steps (e.g., column chromatography gradients).

- Raw data inclusion : Provide NMR spectra (with integration values), HPLC chromatograms, and MS spectra in supplementary materials.

- Metadata : Note equipment models (e.g., Bruker NMR 500 MHz), software versions, and ambient conditions .

Advanced: How can researchers investigate the metabolic stability of this compound in vitro?

Methodological Answer:

- Hepatocyte assays : Incubate the compound with primary hepatocytes or microsomes, monitoring degradation via LC-MS/MS.

- Enzyme kinetics : Determine kinetic parameters (Km, Vmax) for enzymes like esterases or cytochrome P450 isoforms.

- Stability controls : Include positive/negative controls (e.g., stable analogs or protease inhibitors) to validate assay conditions .

Advanced: What statistical approaches are appropriate for analyzing dose-response data involving this compound in cellular assays?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- Error propagation : Use bootstrap resampling to estimate confidence intervals for fitted parameters.

- Outlier detection : Apply Grubbs’ test or robust regression to exclude aberrant data points .

Basic: How should researchers validate the purity of this compound before biological testing?

Methodological Answer:

- Multi-technique validation : Combine HPLC (purity >95%), NMR (absence of extraneous peaks), and elemental analysis (C, H, N within ±0.4% of theoretical).

- Batch documentation : Record storage conditions (e.g., desiccated, −20°C) to prevent degradation .

Advanced: What strategies can elucidate the mechanism of action of this compound in enzyme inhibition studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.